4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family, which consists of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a 3,4-dimethoxyphenyl substituent and a methyl group attached to the pyrazole ring. Its unique structure contributes to its potential biological activities and applications in various scientific fields, including medicinal chemistry.
The compound is synthesized through various organic chemistry methods and has been studied for its biological properties. Pyrazoles, including this compound, are classified based on their functional groups and substituents, which can significantly influence their chemical reactivity and biological activity.
The synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of 3,4-dimethoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions. This reaction leads to the formation of the pyrazole ring through a condensation process followed by cyclization.
Key Steps in Synthesis:
The molecular formula of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole is C12H14N2O2. Its structural representation highlights the arrangement of atoms within the molecule:
4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole can undergo several chemical reactions due to its functional groups:
Common Reagents:
The mechanism of action for 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with biological targets at the molecular level. The compound may exhibit various biological activities such as:
The physical properties of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole include:
Chemical Properties:
The compound has garnered interest in various scientific fields due to its potential applications:
The integration of pyrazole heterocycles into medicinal chemistry dates to the late 19th century, with Ludwig Knorr’s seminal synthesis of antipyrine (phenazone) in 1883 marking the first therapeutic application of this scaffold [3]. This breakthrough demonstrated pyrazole’s potential as an analgesic and antipyretic agent. Throughout the 20th century, systematic structural modifications yielded diverse pharmacologically active derivatives. Notable milestones include the development of phenylbutazone (1949) for inflammatory conditions and fipronil (1987) as an insecticide targeting the GABA receptor [2] [3]. The late 1990s witnessed pyrazole’s emergence in oncology with the approval of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, validating pyrazole as a privileged scaffold for target-specific drug design [4] [9].
The 21st century has seen pyrazole derivatives advance as kinase inhibitors and targeted anticancer agents. Crizotinib, approved in 2011 for non-small cell lung cancer, inhibits anaplastic lymphoma kinase (ALK) and represents a structural paradigm shift by incorporating aminopyridine and halogenated phenyl rings with the pyrazole core [4] [7]. More recently, pirtobrutinib (2023) exemplifies the scaffold’s adaptability in covalent Bruton’s tyrosine kinase (BTK) inhibition for hematological malignancies [7]. These innovations highlight the pyrazole nucleus’s capacity to engage diverse biological targets through strategic substitution.
Table 1: Historical Milestones in Pyrazole-Based Drug Development
Year | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1883 | Antipyrine | Analgesic/Antipyretic | 1,2-Diarylpyrazole |
1949 | Phenylbutazone | Anti-inflammatory | Pyrazolidinedione derivative |
1999 | Celecoxib | COX-2 inhibitor (Arthritis) | 1,5-Diarylpyrazole with sulfonamide |
2011 | Crizotinib | ALK inhibitor (NSCLC) | 3-Aminopyrazole with aminopyridine |
2023 | Pirtobrutinib | BTK inhibitor (Lymphoma) | Pyrazolo[3,4-d]pyrimidine core |
Contemporary synthetic methodologies have expanded accessible chemical space. Multicomponent reactions, transition-metal catalysis (e.g., ruthenium-catalyzed oxidative coupling), and solvent-free microwave-assisted techniques enable efficient construction of polysubstituted pyrazoles, including tri- and tetra-substituted variants with enhanced target specificity [2] [3]. These advances facilitate the exploration of structure-activity relationships in complex pharmacological contexts, such as microtubule disruption and kinase inhibition [9].
The pharmacological profile of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole derives from synergistic electronic and steric contributions of its substituents. The 3,4-dimethoxyphenyl moiety at position 4 enhances electron density and enables multipoint hydrogen bonding. The methoxy groups act as hydrogen-bond acceptors, facilitating interactions with kinase ATP-binding sites (e.g., GSK-3β, CDK2) or inflammatory mediators [2] [9]. Comparative studies show dimethoxy-substituted derivatives exhibit superior radical scavenging activity versus monosubstituted analogs, attributed to resonance stabilization of phenoxyl radicals and intramolecular hydrogen bonding in catechol-like configurations [9]. This is quantified by IC₅₀ values in DPPH assays, where dimethoxy derivatives demonstrate 2–3 fold greater activity than monomethoxy counterparts.
Table 2: Impact of Substituents on Pyrazole Bioactivity
Position | Substituent | Electronic Effect | Biological Consequences |
---|---|---|---|
C3 | Methyl | +I effect | Enhanced metabolic stability; π-alkyl interactions |
C4 | 3,4-Dimethoxyphenyl | Resonance donation (+M) | Improved antioxidant capacity; kinase inhibition |
N1 | Unsubstituted (NH) | H-bond donation | Dimerization potential; metal chelation |
The C3-methyl group contributes to activity through steric modulation and metabolic stabilization. Methyl substituents increase lipophilicity (log P), promoting membrane permeability while avoiding excessive hydrophobicity. Nuclear magnetic resonance (NMR) studies confirm that C3-methylation shifts electron density toward N2, enhancing hydrogen-bond-accepting capacity at this position [3] [7]. In microtubule-targeting pyrazoles, C3-methyl analogs demonstrate 5-fold greater inhibition of tubulin polymerization compared to unsubstituted derivatives, likely through favorable van der Waals contacts with β-tubulin’s hydrophobic cleft [9].
Molecular hybridization strategies exploit these features. For example, coupling 3,4-dimethoxyphenyl-pyrazoles with benzothiazoles yields dual-acting compounds with IC₅₀ values <10 μM against Pseudomonas aeruginosa and anticancer activity via p53-mediated apoptosis [5] [9]. Similarly, pyrazolo[3,4-d]pyrimidine hybrids incorporating this pharmacophore show nanomolar kinase inhibition, underscoring the versatility of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole as a building block for next-generation therapeutics [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1